molecular formula C17H21NO2S B7580243 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B7580243
M. Wt: 303.4 g/mol
InChI Key: BEMKXJDDXMYCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the benzenesulfonamide class, this compound is of significant interest in medicinal chemistry for its potential to modulate biological targets. Benzenesulfonamides are widely investigated for their diverse biological activities, which can include antimicrobial and anticancer properties . The sulfonamide functional group is known to act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes, while the hydrophobic aromatic rings can enhance membrane permeability . Structurally related benzenesulfonamides have been reported as potent inhibitors in biochemical assays and are valuable tools for studying specific biological pathways . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly for developing more complex molecules with potential pharmacological activity. Please note: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,4,5-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-10-14(3)13(2)9-15(17)4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKXJDDXMYCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 1,2,4-Trimethylbenzene

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) using chlorosulfonic acid. This reaction introduces a sulfonyl chloride group at the 5-position of the aromatic ring, yielding 2,4,5-trimethylbenzenesulfonyl chloride .

Procedure:

  • 1,2,4-Trimethylbenzene (10 mmol) is slowly added to chlorosulfonic acid (30 mmol) at 0–5°C under anhydrous conditions.

  • The mixture is stirred at 20–25°C for 4–6 hours.

  • The reaction is quenched by pouring onto ice, and the product is extracted with dichloromethane.

  • The organic layer is dried over anhydrous Na2_2SO4_4 and concentrated to yield the sulfonyl chloride as a pale-yellow solid.

Key Considerations:

  • Regioselectivity : The electron-donating methyl groups direct sulfonation to the less hindered 5-position .

  • Side Reactions : Over-sulfonation or isomerization may occur if temperature exceeds 30°C.

ParameterValue
Yield65–75%
Purity (HPLC)≥95%
Characterization1^1H NMR, 13^{13}C NMR, FT-IR

Coupling with 4-Methylbenzylamine

Classical Method Using Pyridine as Base

Adapting the protocol from, the sulfonyl chloride is reacted with 4-methylbenzylamine in dichloromethane (DCM) with pyridine as an HCl scavenger.

Procedure:

  • 2,4,5-Trimethylbenzenesulfonyl chloride (5.25 mmol) is added to a stirred solution of 4-methylbenzylamine (5.90 mmol) and pyridine (5.90 mmol) in degassed DCM (10 mL) under nitrogen.

  • The mixture is stirred at 25°C for 24 hours.

  • The organic phase is washed with 5 M HCl and water, dried over Na2_2SO4_4, and concentrated.

  • The crude product is recrystallized from ethanol to afford pale-yellow crystals.

Optimization Insights:

  • Solvent : DCM ensures solubility of both reactants.

  • Base : Pyridine neutralizes HCl, preventing protonation of the amine.

  • Yield : 42–50% (similar to).

ParameterValue
Reaction Time24 hours
Temperature25°C
Melting Point376–378 K
Crystal SystemMonoclinic, P21_1

Green Chemistry Approach with Aqueous K2_22CO3_33

A modified method replaces pyridine with aqueous potassium carbonate in tetrahydrofuran (THF), enhancing environmental sustainability.

Procedure:

  • 2,4,5-Trimethylbenzenesulfonyl chloride (5.25 mmol) and 4-methylbenzylamine (5.90 mmol) are combined in THF (15 mL).

  • Aqueous K2_2CO3_3 (10%, 10 mL) is added dropwise at 0°C .

  • The mixture is stirred at 25°C for 12 hours.

  • The product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO2_2, hexane/ethyl acetate 3:1).

Advantages:

  • Reduced Toxicity : Eliminates pyridine.

  • Faster Reaction : Completion in 12 hours vs. 24 hours.

  • Improved Yield : 55–60%.

Mechanistic Analysis

The reaction proceeds through a two-step nucleophilic acyl substitution :

  • Attack of the Amine : The lone pair on the amine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

  • Departure of Chloride : The intermediate sulfonylammonium chloride loses HCl to form the sulfonamide.

Spectroscopic Confirmation:

  • FT-IR : S=O stretches at 1360 cm1^{-1} and 1175 cm1^{-1} .

  • 1^1H NMR : Methyl groups on the benzene ring appear as singlets at δ 2.30–2.45 ppm .

Challenges and Mitigation Strategies

Steric Hindrance

The 2,4,5-trimethyl substituents create steric hindrance, slowing the reaction. Mitigation includes:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Elevating temperature to 40–50°C (with caution to avoid decomposition).

Purification Difficulties

The product’s high hydrophobicity complicates crystallization. Solutions include:

  • Gradient recrystallization (ethanol/water mixtures).

  • Preparative HPLC with a C18 column.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Methylbenzyl)benzenesulfonamide Derivatives
  • Compound A: N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-N-(4-methylbenzyl)benzenesulfonamide () Substituents: Pyridinyl group with cyano and trifluoromethyl moieties. Properties: Melting point 84–94°C, molecular weight 432 g/mol.
  • Compound B : 4-Fluoro-N-(4-methylbenzyl)-benzenesulfonamide derivatives ()

    • Substituents: Fluorine atom on the benzene ring.
    • Properties: Melting point 75–87°C, molecular weight ~450 g/mol.
    • Comparison : Fluorine’s electronegativity may increase metabolic stability and binding affinity compared to methyl groups in the target compound .
Complex Heterocyclic Derivatives
  • Compound C : 2,4,5-Trimethyl-N-(10-methyl-11-oxodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide ()
    • Substituents: Dibenzo-oxazepine ring.
    • Properties: Molecular weight 422.5 g/mol.
    • Comparison : The bulky heterocyclic substituent likely reduces solubility but may enhance interaction with enzymes like carbonic anhydrases (hCA) due to extended π-π stacking .
Anticancer Activity
  • Benzylthio Derivatives (): Compounds with benzylthio groups (e.g., 27, 28, 30) showed 36–71% inhibition of lung cancer (NCI-H522) and myeloma (RPMI-8226) cells.

    • Key Finding : Bulky aromatic substituents (e.g., tosyl) improved potency.
    • Comparison : The target compound’s 4-methylbenzyl group may offer moderate activity but lacks the thioether linkage critical for high efficacy in these derivatives .
  • Pyrazole-Containing Sulfonamides (): Compound 4 (4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide) demonstrated selective inhibition of hCA XII (KI = 6.2 nM).

    • Comparison : The absence of a pyrazole ring in the target compound suggests lower selectivity for hCA isoforms, though its methyl groups may enhance passive diffusion .
Antimicrobial and Antiviral Activity
  • Indol-3-ylideneamino Derivatives (): Compounds 11 and 18 (chloro-benzoyl substituents) exhibited strong antimicrobial effects. Comparison: The target compound’s methyl groups lack the electron-withdrawing properties of chloro substituents, likely reducing antimicrobial potency .

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound: Molecular weight ~303 g/mol (C17H21NO2S).
  • Analogues :
    • derivatives: 432–450 g/mol.
    • compound: 422.5 g/mol.
    • Trend : Higher molecular weight analogues (e.g., heterocyclic derivatives) may face solubility challenges despite enhanced target binding .
Melting Points
  • chloro derivatives >100°C).

Enzyme Inhibition and Selectivity

  • DHFR Inhibition (): A trichloro-thiadiazole-containing sulfonamide showed superior DHFR binding (∆G = −9.0 kcal/mol).

    • Comparison : The target compound’s lack of electron-deficient groups may limit DHFR affinity but improve off-target safety .
  • hCA Inhibition (): Pyrazole derivatives showed 2.5–13.4-fold selectivity for hCA XII over hCA IX.

    • Comparison : The target compound’s trimethyl groups could mimic hydrophobic enzyme pockets, though empirical data are needed .

Biological Activity

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23N1O2S1
  • Molecular Weight : 315.44 g/mol

The presence of multiple methyl groups and the sulfonamide functional group are significant for its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit notable antimicrobial activities against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is critical for DNA and RNA synthesis.

  • Activity against Gram-positive bacteria : Studies have shown that this compound exhibits significant bacteriostatic activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Activity against Gram-negative bacteria : Limited studies suggest varying effectiveness against Gram-negative strains.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various benzenesulfonamides, including our compound, against clinical isolates of S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be as low as 8 μg/mL for the most potent derivatives, indicating strong potential for therapeutic use in treating infections caused by resistant strains .
  • Research on Structure-Activity Relationship (SAR) :
    • A systematic investigation into the SAR of sulfonamides revealed that modifications in the aromatic ring significantly affect the compound's antibacterial potency. The introduction of methyl groups at specific positions enhanced activity against resistant bacterial strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus816Bacteriostatic
Escherichia coli3264Bacteriostatic
Streptococcus pneumoniae1632Bactericidal

The primary mechanism by which this compound exerts its biological effects is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By mimicking p-aminobenzoic acid (PABA), it effectively disrupts nucleotide synthesis necessary for bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine under controlled conditions (polar aprotic solvents, room temperature, inert atmosphere). Key steps include:

  • Reaction Scheme : Sulfonyl chloride + amine → sulfonamide via nucleophilic substitution.
  • Optimization : Use automated reactors for precise temperature/pH control. Monitor purity via HPLC or TLC. Industrial-scale production may employ continuous flow processes to enhance efficiency .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature20–25°CAvoids side reactions
SolventDichloromethane/THFEnhances solubility
Reaction Time4–6 hoursMaximizes conversion

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., SHELX software for refinement ).
  • NMR Spectroscopy : Compare 1H/13C NMR peaks with predicted values (e.g., aromatic protons at δ 7.1–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~330 [M+H]+) .

Q. What baseline biological activities have been reported, and how are they assayed?

  • Findings : Demonstrated antibacterial activity via dihydropteroate synthetase inhibition (IC50 values measured via enzyme-linked assays). Anticancer potential assessed using MTT assays on cell lines (e.g., IC50 ~10 µM in HeLa cells) .
  • Experimental Design :

  • Enzyme Assay : Purify target enzyme, incubate with compound, measure NADPH consumption.
  • Cell Viability : Treat cells for 48–72 hours, quantify absorbance at 570 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence binding affinity to bacterial targets?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 2,4,6-trimethyl vs. 2,4,5-trimethyl derivatives). Test against Gram-positive/-negative bacteria.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses. Correlate with experimental IC50 values .
    • Data Conflict Resolution : Conflicting bioactivity data may arise from assay variability. Standardize protocols (e.g., CLSI guidelines) and validate via dose-response curves .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC50 values across publications)?

  • Approach :

  • Meta-Analysis : Compare assay conditions (pH, temperature, enzyme source).
  • Control Experiments : Include known inhibitors (e.g., sulfamethoxazole) as benchmarks.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. How does the compound interact with non-canonical targets like PI3K or kynurenine pathways?

  • Methodology :

  • Kinase Profiling : Use competitive binding assays (e.g., ADP-Glo™ for PI3K).
  • Metabolomics : Quantify kynurenine/tryptophan ratios via LC-MS in treated cells.
  • Pathway Analysis : CRISPR-Cas9 knockout models to confirm target relevance .

Q. What advanced techniques characterize its pharmacokinetics (e.g., plasma stability, metabolic pathways)?

  • Methods :

  • In Vitro Stability : Incubate with liver microsomes, analyze metabolites via UPLC-QTOF.
  • In Vivo PK : Administer to rodents, collect plasma samples at intervals, quantify via LC-MS/MS.
  • CYP450 Inhibition : Screen against cytochrome isoforms (CYP3A4, CYP2D6) .

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